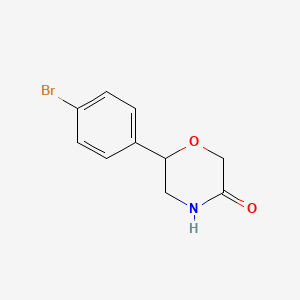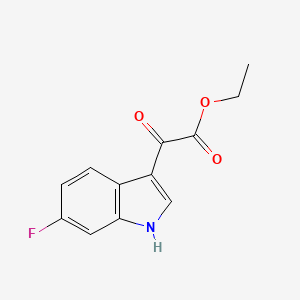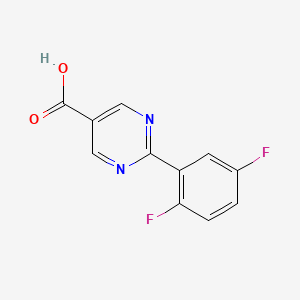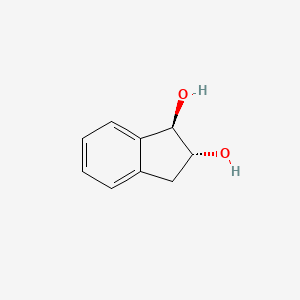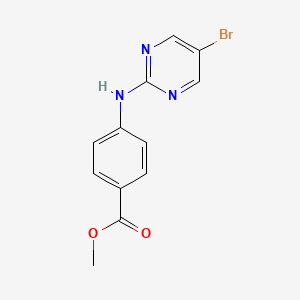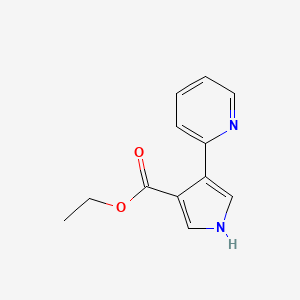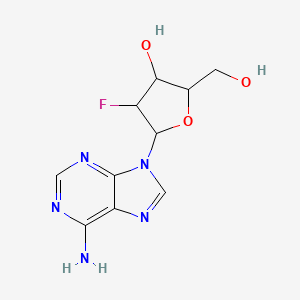
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine
概要
説明
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions.
Purification: The product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale synthesis using automated equipment. The process includes:
Batch Synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Synthesis: Some processes may use continuous flow reactors for more efficient production.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure purity and efficacy.
化学反応の分析
Types of Reactions
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine base.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or amino groups.
科学的研究の応用
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA/RNA synthesis.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Synthesis: By mimicking natural nucleosides, it can disrupt the synthesis of DNA or RNA.
Induce Mutations: The presence of the fluorine atom can cause errors during replication, leading to mutations.
Target Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as polymerases.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Another fluorinated nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: Used in cancer treatment.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyluracil: Investigated for its antiviral activity.
Uniqueness
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. The presence of the fluorine atom enhances its stability and alters its biological activity compared to non-fluorinated analogs.
特性
分子式 |
C10H12FN5O3 |
|---|---|
分子量 |
269.23 g/mol |
IUPAC名 |
5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) |
InChIキー |
ZGYYPTJWJBEXBC-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
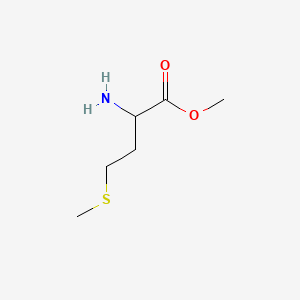
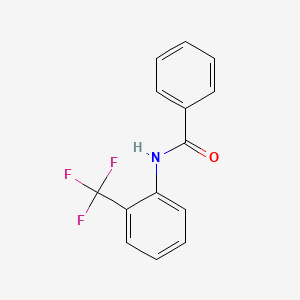
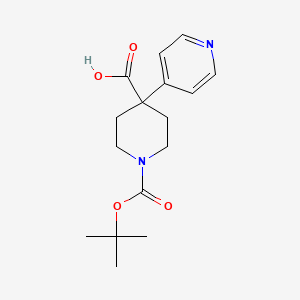
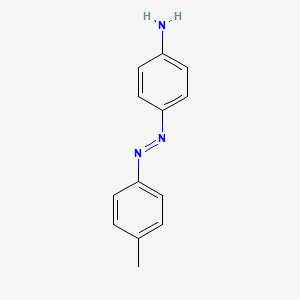
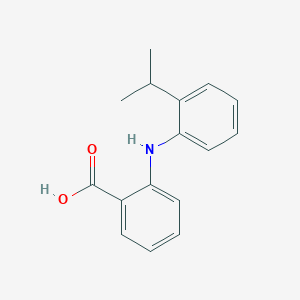
![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
